molecular formula C22H16F3N3O5S B15024821 N-(1,3-benzodioxol-5-yl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(1,3-benzodioxol-5-yl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B15024821
M. Wt: 491.4 g/mol
InChI Key: ACPSVZXLYGPTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE” is a complex organic compound that features a combination of benzodioxole and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and pyrimidine intermediates. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the benzodioxole groups.

    Sulfur-based coupling: reactions to link the pyrimidine and benzodioxole moieties.

    Amidation: reactions to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE” can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the pyrimidine ring or other functional groups.

    Substitution: Replacing functional groups on the benzodioxole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

Industry

In industry, it could be used in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Disrupting cellular processes: Such as signaling pathways or metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine structures.

    Trifluoromethyl compounds: Compounds with similar trifluoromethyl groups.

Uniqueness

This compound is unique due to its combination of benzodioxole and pyrimidine structures, along with the trifluoromethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H16F3N3O5S

Molecular Weight

491.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H16F3N3O5S/c23-22(24,25)19-9-14(12-1-3-15-17(7-12)32-10-30-15)27-21(28-19)34-6-5-20(29)26-13-2-4-16-18(8-13)33-11-31-16/h1-4,7-9H,5-6,10-11H2,(H,26,29)

InChI Key

ACPSVZXLYGPTCH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)SCCC(=O)NC4=CC5=C(C=C4)OCO5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.